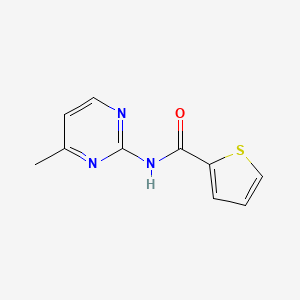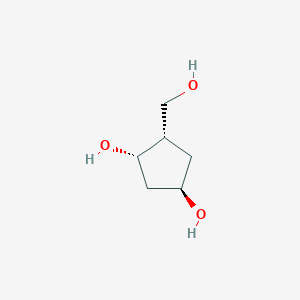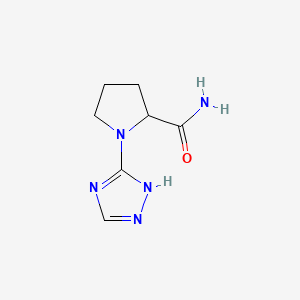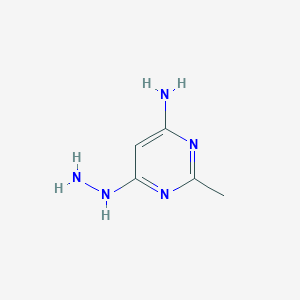
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a pyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of 4-methylpyrimidine-2-amine with thiophene-2-carboxylic acid. A common method includes the use of coupling reagents such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base . The reaction proceeds under mild conditions, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiophene and pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide involves its interaction with bacterial enzymes. Molecular docking studies have shown that this compound can bind to the active site of β-lactamase enzymes, inhibiting their activity and thereby preventing the hydrolysis of β-lactam antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Contains a bromine atom on the thiophene ring.
Uniqueness
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to the presence of the pyrimidine ring, which can engage in additional hydrogen bonding and π-π stacking interactions compared to its pyridine analogs. This can enhance its binding affinity and specificity towards certain biological targets.
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
N-(4-methylpyrimidin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h2-6H,1H3,(H,11,12,13,14) |
InChI Key |
SLVNVEBATPAMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)


![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)




![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)
![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)
